molecular formula C17H17N5O4 B150709 N6-Benzoyl-2'-deoxyadenosine CAS No. 4546-72-9

N6-Benzoyl-2'-deoxyadenosine

Cat. No. B150709
CAS RN: 4546-72-9
M. Wt: 355.3 g/mol
InChI Key: PIXHJAPVPCVZSV-YNEHKIRRSA-N
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Description

N6-Benzoyl-2'-deoxyadenosine is a modified nucleoside that has been synthesized and studied for various applications, including its role as a DNA constituent and its interactions with DNA-processing enzymes. It is a derivative of 2'-deoxyadenosine, where the N6 position of the adenine base is substituted with a benzoyl group.

Synthesis Analysis

The synthesis of N6-Benzoyl-2'-deoxyadenosine derivatives has been achieved through different methods. A one-step synthesis approach has been developed that involves treating 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of N6-2'-deoxyadenosine derivatives in good to excellent yields . Another approach involves an asymmetric synthesis from non-carbohydrate building blocks, utilizing bis(methylthio)methane and methylthiomethyl phenyl sulfone as chemical chameleons .

Molecular Structure Analysis

The molecular structure of N6-Benzoyl-2'-deoxyadenosine is characterized by the presence of a benzoyl group attached to the N6 position of the adenine base. This modification can influence the stability and interactions of the nucleoside with other molecules. For instance, the introduction of a benzoyl group at the N6 position can affect the duplex stability of DNA when incorporated into oligonucleotides .

Chemical Reactions Analysis

N6-Benzoyl-2'-deoxyadenosine can participate in various chemical reactions, particularly those involving its incorporation into DNA. For example, the synthesis of DNA adducts with carcinogenic compounds like benzo[a]pyrene has been described, where the N6 position of 2'-deoxyadenosine is substituted . Additionally, the reactivity of N6-Benzoyl-2'-deoxyadenosine with enzymes like endodeoxyribonuclease Hind III has been studied, showing that modifications at the N6 position can prevent enzymatic phosphodiester hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-Benzoyl-2'-deoxyadenosine are influenced by the benzoyl group at the N6 position. This modification can lead to a decrease in the melting temperature (Tm) of DNA duplexes when the modified nucleoside is incorporated into oligonucleotides . The stability of the nucleoside is also affected, as the N6-benzoyl group can make the nucleoside more stable toward acid-catalyzed depurination compared to other protecting groups .

Scientific Research Applications

Oligonucleotide Synthesis

  • N6-Benzoyl-2'-deoxyadenosine is used in the synthesis of modified DNA. Schulhof et al. (1987) demonstrated its role in oligonucleotide synthesis, highlighting its stability under specific conditions which is crucial for the preparation of modified DNA containing alkali labile bases such as saturated pyrimidines (Schulhof, Molko, & Teoule, 1987).

Synthesis of Nucleotide Analogs

  • Kore et al. (2014, 2015) explored the synthesis of various nucleotide analogs using N6-Benzoyl-2'-deoxyadenosine. These include the efficient synthesis of 2′-deoxyadenosine-3′-O-triphosphate and 3′-O-tetraphosphates, which have significant biological applications (Kore, Yang, & Srinivasan, 2014); (Kore et al., 2015).

DNA Modifications and Epigenetics

  • Research by Liu et al. (2016) on DNA modifications during embryogenesis of zebrafish and pig indicates a role of N6-methyldeoxyadenosine, a derivative of deoxyadenosine, suggesting a potential link to N6-Benzoyl-2'-deoxyadenosine in understanding epigenetic mechanisms (Liu et al., 2016).

Synthesis of Nucleopeptides

  • N6-Benzoyl-2'-deoxyadenosine has been used in the synthesis of nucleopeptides, as seen in the study by Dreef‐Tromp et al. (1990) for the synthesis of a nucleopeptide fragment from the nucleoprotein of bacteriophage øX174 (Dreef‐Tromp et al., 1990).

Nucleoside Analogs and Isotope Labeling

  • The synthesis of isotope-labeled deoxyadenosine derivatives for various research applications, such as tracing DNA modifications in human cells, has also been reported. For example, Liu et al. (2017) used stable isotope-labeled deoxynucleosides for tracing DNA N6-Methyladenine in human cells, indicating the potential for using N6-Benzoyl-2'-deoxyadenosine in similar contexts (Liu et al., 2017).

Safety And Hazards

When handling “N6-Benzoyl-2’-deoxyadenosine”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . Also, avoid dust formation .

Future Directions

While the specific future directions for “N6-Benzoyl-2’-deoxyadenosine” are not mentioned in the search results, one paper discusses the role of N6-methyladenosine methylation in glioma and suggests that m6A methylation is expected to become a potential therapeutic target for gliomas in the near future . This could potentially suggest future directions for research into similar compounds like “N6-Benzoyl-2’-deoxyadenosine”.

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJAPVPCVZSV-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196516
Record name N-Benzoyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyl-2'-deoxyadenosine

CAS RN

4546-72-9
Record name N-Benzoyl-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2'-deoxyadenosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-2'-deoxyadenosine
Source EPA DSSTox
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Record name N-benzoyl-2'-deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
A Földesi, FPR Nilson, C Glemarec, C Gioeli… - Tetrahedron, 1992 - Elsevier
Raney nickel- 2 H 2 O exchange reaction on an epimeric mixture of methyl α/β-D-ribofuranoside [α/β = ∼3:10]1 produced methyl 1 # ,2,3,4 # ,5,5′- 2 H 6 -α/β-ribofuranoside 2 [97 atom …
Number of citations: 40 www.sciencedirect.com
E Kawashima, K Toyama, K Ohshima, M Kainosho… - Tetrahedron letters, 1995 - Elsevier
An excellent approach to the synthesis of [5′- 2 H)thymidine (6-T), -N 4 -benzoyl-2′-deoxycytidine (6-C Bz ), -N 6 -benzoyl-2′-deoxyadenosine (6-A Bz ), and -2′-deoxy-N 2 -…
Number of citations: 29 www.sciencedirect.com
A Romieu, D Gasparutto, D Molko… - The Journal of Organic …, 1998 - ACS Publications
… The synthesis of the targeted phosphoramidite 12 (Scheme 1) required for the incorporation of compound 2, started with N6-benzoyl-2′-deoxyadenosine 3. 8 The latter nucleoside was …
Number of citations: 91 pubs.acs.org
JC Schulhof, D Molko, R Teoule - Nucleic acids research, 1987 - academic.oup.com
Phenoxyacetyl (pac) and methoxyacetyl (mac) for adenine and guanine, isobutyryl for cytosine, were successfully applied as amino protecting group: both in phosphotriester and …
Number of citations: 266 academic.oup.com
A Liguori, G Sindona, N Uccella - Nucleosides & Nucleotides, 1990 - Taylor & Francis
… , known as depurination, causes, in aqueous acid media, the formation of neutral nucleobases and oxocarbenium ions derived fran the sugar moiety.l N6-benzoyl-2 '-deoxyadenosine …
Number of citations: 10 www.tandfonline.com
G Remaud, XX Zhou, J Chattopadhyaya, M Oivanen… - Tetrahedron, 1987 - Elsevier
The rate constants for the hydrolysis of several N 6 -substituted 2- ́ deoxyadenosines were measured at different concentrations of oxonium ion in order to assess the role of various N 6 …
Number of citations: 46 www.sciencedirect.com
J Chin, JH Kim - Angewandte Chemie International Edition in …, 1990 - Wiley Online Library
… 40615-39-2; 3'-o-Ac-N6-benzoyl-2'-deoxyadenosine, 251 52-95-8 ; 5'-o-DMT-Nh-benzoyl-2'deoxyadenosine, 64325-78-6. …
Number of citations: 73 onlinelibrary.wiley.com
M Koga, A Wilk, MF Moore, CL Scremin… - The Journal of …, 1995 - ACS Publications
A simpleand straightforward synthesis of a-2'-deoxycytidine and a-2'-deoxyadenosine derivatives 6a, b hasbeen achieved from commercial A74-benzoyl-/3-2'-deoxycytidine and N6*-…
Number of citations: 47 pubs.acs.org
M Krecmerova, F Seela - Nucleosides & nucleotides, 1992 - Taylor & Francis
… Moreover, it is known that N6-benzoyl-2'-deoxyadenosine (9a) is even more sensitive towards hydrolysis than dA [18]. On the other hand it was reported that the N6-…
Number of citations: 13 www.tandfonline.com
ZA Sergueeva, DS Sergueev… - Nucleosides, Nucleotides & …, 2000 - Taylor & Francis
… study was performed with N6-benzoyl-2'-deoxyadenosine as model compound (17.8 mg, 0.05 mmol) and 10 equivalents (0.5 mmol) of a borane-amine complex in dry THF (1 ml). Six …
Number of citations: 29 www.tandfonline.com

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